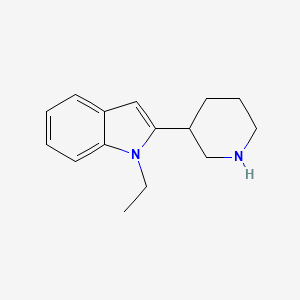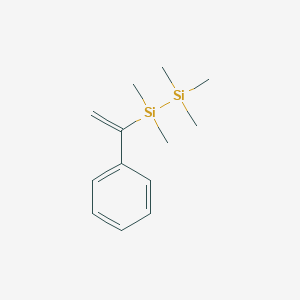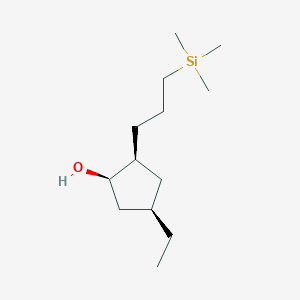
4-Bromo-2-methoxy-3,5,6-trimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methoxy-3,5,6-trimethylpyridine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 2-position, and three methyl groups at the 3, 5, and 6 positions of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 4-Bromo-2-methoxy-3,5,6-trimethylpyridine involves the bromination of 3,5,6-trimethylpyridine followed by methoxylation. The process typically includes:
Bromination: Reacting 3,5,6-trimethylpyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-3,5,6-trimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
4-Bromo-2-methoxy-3,5,6-trimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-3,5,6-trimethylpyridine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom and methoxy group influence the reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
4-Bromo-2-methoxy-3,5,6-trimethylpyridine can be compared with other similar compounds such as:
2,4-Dichloro-3,5,6-trimethylpyridine: Similar structure but with chlorine atoms instead of bromine and methoxy groups.
5-Bromo-2-methoxypyridine-3-carboxylic acid methyl ester: Similar structure but with a carboxylic acid ester group.
2-Bromo-4-methoxyacetophenone: Similar structure but with an acetophenone group instead of a pyridine ring.
These compounds share similar reactivity patterns but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific roles and uses.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
4-bromo-2-methoxy-3,5,6-trimethylpyridine |
InChI |
InChI=1S/C9H12BrNO/c1-5-7(3)11-9(12-4)6(2)8(5)10/h1-4H3 |
InChI Key |
CFTIQTUAMKOKSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1Br)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)
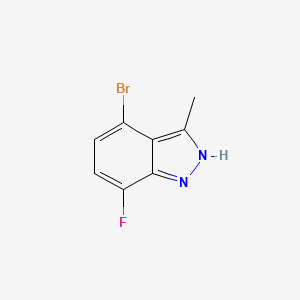
![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)
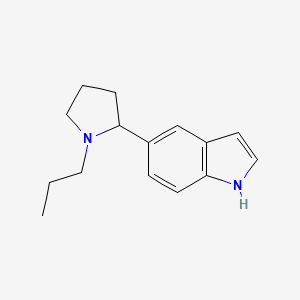
![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)
